molecular formula C12H9ClN2O3 B3888682 (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE

Cat. No.: B3888682
M. Wt: 264.66 g/mol
InChI Key: PZCZXNVCKGFOSL-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a furan ring, a chlorophenyl group, and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carboxylic acid hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
  • (Z)-[AMINO(4-FLUOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
  • (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE

Uniqueness

(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-5-3-8(4-6-9)11(14)15-18-12(16)10-2-1-7-17-10/h1-7H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCZXNVCKGFOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
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(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE
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(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE

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